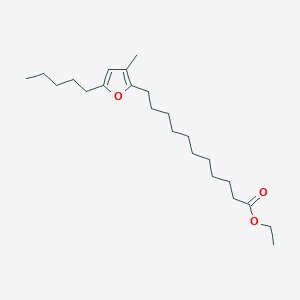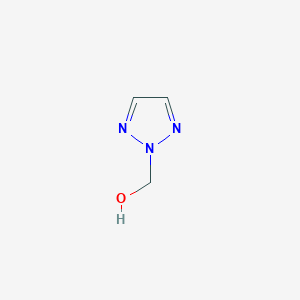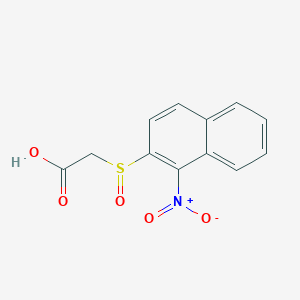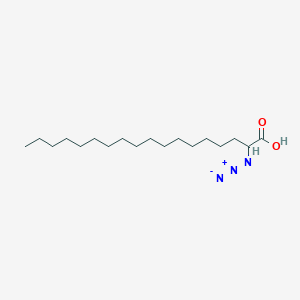
2-Azidooctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azidooctadecanoic acid: is an organic compound that contains an azide functional group attached to an octadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidooctadecanoic acid typically involves the conversion of 2-bromo-octadecanoic acid to the azide derivative. This can be achieved by treating 2-bromo-octadecanoic acid with sodium azide in an aqueous dioxane solution . The reaction conditions generally require moderate temperatures and careful handling due to the reactive nature of azides.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the conversion process.
Análisis De Reacciones Químicas
Types of Reactions
2-Azidooctadecanoic acid undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using hydrogenation or the Staudinger reaction.
Substitution: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Cycloaddition: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of azides to amines.
Staudinger Reaction: Triphenylphosphine (PPh3) is used to convert azides to amines under mild conditions.
CuAAC: Copper(I) catalysts are used for the cycloaddition of azides with alkynes.
Major Products
Amines: Reduction of the azide group yields the corresponding amine.
Triazoles: Cycloaddition with alkynes produces triazole derivatives, which are valuable in various applications.
Aplicaciones Científicas De Investigación
2-Azidooctadecanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azidooctadecanoic acid primarily involves its reactivity as an azide. The azide group can undergo reduction, substitution, and cycloaddition reactions, leading to the formation of various functional groups and compounds. These reactions are facilitated by the azide’s ability to act as a nucleophile or participate in cycloaddition reactions, forming stable products such as amines and triazoles .
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-2-methylcyclohexanone: Another azide-containing compound used in similar synthetic applications.
Phenyl azide: A simpler azide compound used in organic synthesis and click chemistry.
2-Azido-2-deoxy sugars: Used in carbohydrate chemistry and glycosylation reactions.
Uniqueness
2-Azidooctadecanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other azides. This makes it particularly useful in applications requiring hydrophobic interactions or long-chain modifications.
Propiedades
Número CAS |
73942-18-4 |
|---|---|
Fórmula molecular |
C18H35N3O2 |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
2-azidooctadecanoic acid |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(22)23)20-21-19/h17H,2-16H2,1H3,(H,22,23) |
Clave InChI |
ORTIBQXARSGMPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



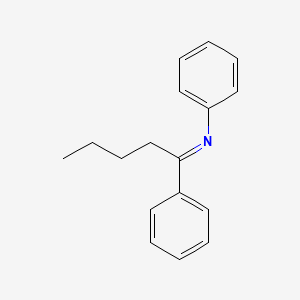

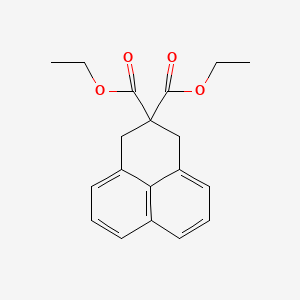
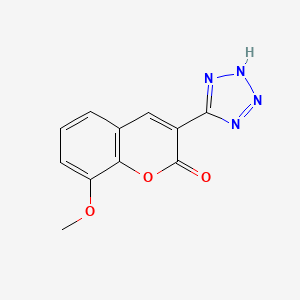
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
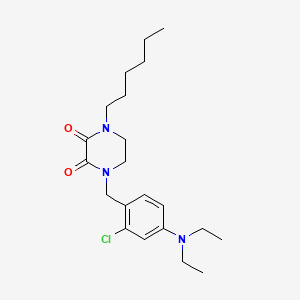
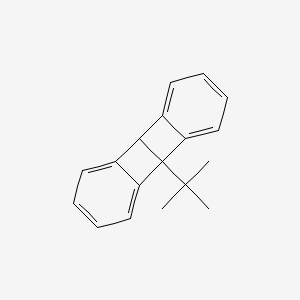
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
